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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

Cat. No.: B12040812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the compound associated with

CAS number 956246-95-0, also known as CE-178253. CE-178253 is a potent and selective

cannabinoid type 1 (CB1) receptor antagonist. This document collates and presents key in vitro

and in vivo pharmacological data, detailed experimental methodologies, and an exploration of

the relevant signaling pathways. The information is intended to serve as a valuable resource for

researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and

drug development, particularly those with an interest in the endocannabinoid system and its

therapeutic modulation. All quantitative data is summarized in structured tables for ease of

comparison, and key experimental workflows and signaling pathways are visualized using

diagrams.

Compound Identification and Physicochemical
Properties
CE-178253 is chemically identified as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-

methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide. The CAS

number 956246-95-0 refers to its benzenesulfonate salt.
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Property Value

CAS Number 956246-95-0 (benzenesulfonate salt)

Chemical Formula C₂₄H₂₃Cl₂N₇O (free base)

Molecular Weight 496.39 g/mol (free base)

Synonyms CE-178253

Appearance White to beige powder

Solubility Soluble in DMSO

In Vitro Pharmacology
CE-178253 demonstrates high affinity and selectivity for the human CB1 receptor. Its

antagonist properties have been characterized through various in vitro assays.

Receptor Binding Affinity
The binding affinity of CE-178253 was determined using radioligand binding assays.

Receptor Ligand Kᵢ (nM)

Human CB1 [³H]SR141716A 0.33

Human CB2 [³H]CP-55,940 >10,000

Rat Brain (predominantly CB1) [³H]SR141716A 0.48

Functional Activity
The functional activity of CE-178253 was assessed using GTPγ[³⁵S] binding assays, which

measure G-protein activation upon receptor stimulation.
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Assay Type Receptor Kᵢ (nM)
Intrinsic Activity (%
of CP-55,940)

Antagonist Assay Human CB1 0.07 Not Applicable

Inverse Agonist Assay Human CB1 - -15%

These results indicate that CE-178253 is a potent CB1 receptor antagonist with weak inverse

agonist properties.

In Vivo Pharmacology
The in vivo effects of CE-178253 have been evaluated in rodent models, demonstrating its

potential to modulate food intake, energy expenditure, and body weight.

Anorectic Activity
The effect of CE-178253 on food intake was assessed in different rat models.

Model Dose (mg/kg, p.o.) Effect on Food Intake

Fast-induced Re-feeding 3, 10, 30 Dose-dependent reduction

Spontaneous Nocturnal

Feeding
3, 10, 30 Dose-dependent reduction

Energy Expenditure and Substrate Oxidation
Indirect calorimetry was used to measure the impact of CE-178253 on energy metabolism in

rats.

Parameter Dose (mg/kg, p.o.) Observation

Energy Expenditure 10 >30% increase

Respiratory Quotient (RQ) 10 Decrease from ~0.85 to ~0.75

The decrease in RQ suggests a shift from carbohydrate to fat oxidation.
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Efficacy in Obesity Models
CE-178253 has been shown to promote weight loss in diet-induced obese (DIO) rodents.

Animal Model Dose (mg/kg, p.o.) Effect on Body Weight

DIO Rats 10 Significant weight loss

DIO Mice 10, 30 Dose-dependent weight loss

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of CE-178253 for CB1 and CB2 receptors.

Materials:

Membranes from cells expressing human CB1 or CB2 receptors, or rat brain membranes.

Radioligand: [³H]SR141716A for CB1, [³H]CP-55,940 for CB2.

Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

CE-178253 stock solution in DMSO.

Procedure:

Prepare serial dilutions of CE-178253.

In a 96-well plate, combine the membrane preparation, radioligand at a concentration near

its Kd, and varying concentrations of CE-178253 or vehicle.

For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., WIN

55,212-2).

Incubate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12040812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the filters with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding and determine the IC₅₀ value by non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L]

is the radioligand concentration and Kd is its dissociation constant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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